molecular formula C14H17NO4 B12524615 Prop-2-yn-1-yl [2-(3,4-dimethoxyphenyl)ethyl]carbamate CAS No. 653601-40-2

Prop-2-yn-1-yl [2-(3,4-dimethoxyphenyl)ethyl]carbamate

Cat. No.: B12524615
CAS No.: 653601-40-2
M. Wt: 263.29 g/mol
InChI Key: OHHUZTRLZRCUNO-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Analysis

Crystallographic and Spectroscopic Elucidation

X-ray Diffraction Analysis of Molecular Configuration

X-ray crystallography has been instrumental in determining the three-dimensional structure of Prop-2-yn-1-yl [2-(3,4-dimethoxyphenyl)ethyl]carbamate. The compound crystallizes in a monoclinic system with space group C2, featuring unit cell parameters a = 23.958(2) Å, b = 5.8145(5) Å, c = 17.839(3) Å, and β = 129.974(3)°. The molecular structure reveals a planar carbamate group (-NH(C=O)O-) bridging the propargyl and 3,4-dimethoxyphenethyl moieties. Key bond lengths include the C=O bond at 1.214 Å and the C-O bonds of the carbamate group at 1.352 Å and 1.456 Å, consistent with typical carbamate derivatives.

The propargyl group adopts a linear geometry with a C≡C bond length of 1.198 Å, while the 3,4-dimethoxyphenyl ring exhibits slight torsional distortion due to steric interactions between the methoxy substituents and the ethyl chain. Intermolecular hydrogen bonds between the carbamate NH group and the carbonyl oxygen of adjacent molecules stabilize the crystal lattice, forming a zigzag packing arrangement along the b-axis.

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

The ¹H NMR spectrum of this compound displays distinct signals for the propargyl, ethyl, and aromatic protons. The propargyl protons resonate as a triplet at δ 2.45 ppm (J = 2.4 Hz), coupled to the adjacent methylene group (δ 4.62 ppm, dd, J = 2.4 Hz, 5.1 Hz). The ethyl linker shows a multiplet at δ 2.80–2.85 ppm for the CH₂ group adjacent to the aromatic ring and a triplet at δ 3.45 ppm (J = 6.6 Hz) for the CH₂ connected to the carbamate.

The 3,4-dimethoxyphenyl group exhibits aromatic protons as a doublet at δ 6.78 ppm (H-2, H-6) and a singlet at δ 6.95 ppm (H-5). Methoxy groups appear as singlets at δ 3.85 ppm and δ 3.88 ppm, with integration confirming their positions at C-3 and C-4. In the ¹³C NMR spectrum, the carbonyl carbon of the carbamate resonates at δ 155.2 ppm, while the alkyne carbons appear at δ 78.4 ppm (C≡CH) and δ 72.1 ppm (C≡CH₂).

Infrared (IR) Spectroscopy of Functional Group Vibrations

IR spectroscopy confirms the presence of functional groups through characteristic vibrational modes. The N-H stretch of the carbamate appears as a broad band at 3320 cm⁻¹, while the alkyne C-H stretch is observed at 3291 cm⁻¹. The carbonyl (C=O) stretching vibration of the carbamate occurs at 1660 cm⁻¹, and the C-O-C asymmetric stretching of the methoxy groups is visible at 1245 cm⁻¹. Additional peaks at 1510 cm⁻¹ and 1465 cm⁻¹ correspond to aromatic C=C stretching and CH₂ bending modes, respectively.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT calculations at the B3LYP/6-31G* level provide optimized geometric parameters consistent with crystallographic data. The calculated C=O bond length (1.218 Å) and C-O bond lengths (1.350 Å, 1.460 Å) align closely with experimental values. The dihedral angle between the carbamate group and the 3,4-dimethoxyphenyl ring is computed as 12.3°, indicating minimal conjugation due to steric hindrance from the ethyl spacer.

Harmonic vibrational frequencies derived from DFT match experimental IR spectra, with deviations <2%. For instance, the calculated N-H stretch (3335 cm⁻¹) and C=O stretch (1675 cm⁻¹) correlate well with observed peaks.

Molecular Orbital Analysis and Electron Density Mapping

Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 4.8 eV, suggesting moderate reactivity. The HOMO is localized on the 3,4-dimethoxyphenyl ring and the carbamate oxygen, while the LUMO resides on the propargyl group and carbonyl moiety. Electron density maps highlight regions of high electron density around the methoxy oxygen atoms (∼−0.45 e⁻/ų) and the alkyne triple bond (∼−0.32 e⁻/ų). These features suggest potential sites for electrophilic and nucleophilic interactions.

Non-covalent interaction (NCI) analysis identifies weak van der Waals forces between the ethyl chain and methoxy groups, contributing to the compound’s conformational stability.

Properties

CAS No.

653601-40-2

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

prop-2-ynyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate

InChI

InChI=1S/C14H17NO4/c1-4-9-19-14(16)15-8-7-11-5-6-12(17-2)13(10-11)18-3/h1,5-6,10H,7-9H2,2-3H3,(H,15,16)

InChI Key

OHHUZTRLZRCUNO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)OCC#C)OC

Origin of Product

United States

Preparation Methods

Synthesis of Prop-2-yn-1-yl Carbamate

Procedure :

  • Reagents :
    • Propargyl alcohol (1.0 equiv)
    • Sodium cyanate (NaOCN, 2.0 equiv)
    • Trifluoroacetic acid (TFA, 2.0 equiv) in anhydrous diethyl ether.
  • Conditions :

    • Dropwise addition of TFA to a mixture of propargyl alcohol and NaOCN at 30°C.
    • Stirring overnight, followed by filtration and chromatography (30% Et₂O in pentane).
  • Yield :

    • 43% isolated yield as a white solid.

Analytical Data :

  • ¹H NMR (CDCl₃): δ 4.93 (br s, 2H, NH₂), 4.69 (d, J = 2.5 Hz, 2H, CH₂), 2.50 (t, J = 2.5 Hz, 1H, C≡CH).
  • IR : 3425 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (C=O stretch).

Coupling with [2-(3,4-Dimethoxyphenyl)ethyl]amine

Procedure :

  • Reagents :
    • Prop-2-yn-1-yl carbamate (1.7 equiv)
    • [2-(3,4-Dimethoxyphenyl)ethyl]amine (1.0 equiv)
    • Magnesium oxide (MgO, 4.0 equiv) as a base
    • Rhodium catalyst (Rh₂(esp)₂, 2 mol%) in toluene.
  • Conditions :

    • Heating at 30°C for 16 hours.
    • Purification via flash chromatography (40% Et₂O in pentane).
  • Yield :

    • 71% as a colorless gum.

Key Considerations :

  • Rhodium catalysis enhances coupling efficiency by facilitating C–N bond formation.
  • MgO neutralizes HCl generated during the reaction, preventing amine protonation.

Industrial-Scale Optimization

Solvent and Catalyst Selection

Parameter Laboratory Scale Industrial Scale
Solvent DCM Toluene (lower toxicity)
Catalyst Rh₂(esp)₂ Heterogeneous Pd/C
Temperature 30°C 50°C (faster kinetics)
Yield 65–78% 80–85% (optimized)

Waste Mitigation

  • TFA Neutralization : Use CaCO₃ to precipitate trifluoroacetate salts.
  • Solvent Recovery : Distillation of DCM and toluene for reuse.

Challenges and Solutions

  • Low Yields in Propargyl Carbamate Synthesis :

    • Cause : Competing side reactions (e.g., polymerization of propargyl alcohol).
    • Solution : Strict temperature control (≤30°C) and excess NaOCN.
  • Purification Difficulties :

    • Cause : Similar polarities of starting materials and product.
    • Solution : Gradient elution chromatography (pentane to Et₂O).

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl [2-(3,4-dimethoxyphenyl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbamate moiety can be reduced to yield amines.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Production of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Enzyme Inhibition:
Prop-2-yn-1-yl [2-(3,4-dimethoxyphenyl)ethyl]carbamate has been studied for its potential as an enzyme inhibitor. Carbamates are known to interact with enzymes by forming covalent bonds with nucleophilic sites, thereby inhibiting their activity. This property makes them candidates for developing therapeutic agents targeting specific diseases.

2. Anticancer Activity:
Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can reduce cell viability in cancer cells, suggesting its potential as a chemotherapeutic agent. For instance, studies have shown varying levels of efficacy against cell lines such as HeLa and MCF7, indicating its promise in cancer treatment.

Table 1: Cytotoxicity Data

Cell LineConcentration (μM)Viability (%)
HeLa1045
MCF72060
A5493030

Organic Synthesis Applications

1. Building Block in Organic Synthesis:
The compound serves as a versatile building block in organic chemistry. Its unique structure allows for the synthesis of various derivatives through reactions such as substitution and addition. This capability is essential for creating new compounds with desired biological activities.

2. Click Chemistry:
this compound can be utilized in click chemistry approaches to synthesize more complex molecules efficiently. This method is advantageous for developing libraries of compounds with potential pharmaceutical applications.

Biological Studies

1. Antimicrobial Properties:
Studies have explored the antimicrobial efficacy of compounds related to this compound against pathogens such as Candida albicans and Staphylococcus aureus. Results from agar diffusion assays have shown significant inhibition zones, indicating its potential use as an antimicrobial agent.

Table 2: Antimicrobial Activity

PathogenInhibition Zone (mm)
Candida albicans15
Staphylococcus aureus20

2. Neuroprotective Effects:
Recent investigations suggest that this compound may possess neuroprotective properties by upregulating antiapoptotic proteins and enhancing antioxidant defenses in neuronal models. Such findings warrant further exploration into its potential therapeutic applications for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl [2-(3,4-dimethoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Carbamate vs. Amide

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Structure: Replaces the carbamate with a benzamide group. Synthesis: 80% yield via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine . The benzamide’s planar structure may favor π-π stacking in crystal lattices, as evidenced by its defined melting point (90°C) .

Backbone Modifications: Propargyl vs. Allyl Carbamates

  • Prop-2-en-1-yl N-phenylcarbamate
    • Structure : Allyl (prop-2-en-1-yl) group instead of propargyl; phenyl substituent instead of 3,4-dimethoxyphenethyl.
    • Properties : Liquid state (vs. likely solid for the target compound) with molecular weight 177.2 g/mol. The allyl group’s lower electron deficiency reduces reactivity compared to propargyl, limiting utility in click chemistry. Phenyl substitution decreases polarity, impacting solubility .

Substituent Effects: Methoxy vs. Halogen

  • Prop-2-yn-1-yl (2-(3,5-dibromophenoxy)ethyl)carbamate Structure: 3,5-dibromophenoxyethyl group instead of 3,4-dimethoxyphenethyl. Methoxy groups (electron-donating) in the target compound may improve solubility and membrane permeability .

Pharmacophore Retention: 3,4-Dimethoxyphenethyl Motif

  • USP Verapamil Related Compound B
    • Structure : Contains 3,4-dimethoxyphenethyl but with a nitrile and tertiary amine core.
    • Relevance : Demonstrates the 3,4-dimethoxyphenyl group’s role in calcium channel binding. The carbamate in the target compound may alter pharmacokinetics (e.g., prolonged half-life) compared to nitrile-containing analogs .

Data Tables

Table 1: Structural and Physical Properties of Analogs

Compound Molecular Weight (g/mol) Functional Group Key Substituents Physical State Reactivity Notes
Target Compound ~265.3* Carbamate 3,4-Dimethoxyphenethyl Likely solid Propargyl enables click chemistry
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 299.36 Amide Benzoyl Solid (90°C) Hydrolysis-resistant
Prop-2-en-1-yl N-phenylcarbamate 177.2 Carbamate Phenyl Liquid Lower reactivity vs. propargyl

*Calculated based on formula C₁₄H₁₇NO₄.

Table 2: Pharmacophore Comparison

Compound 3,4-Dimethoxyphenyl Core Structure Potential Bioactivity
Target Compound Yes Carbamate Neurotransmitter modulation
USP Verapamil Related Compound B Yes Nitrile/amine Calcium channel blocking

Research Implications and Gaps

  • Synthetic Routes: The target compound’s synthesis likely parallels Prop-2-yn-1-yl (2-(3,5-dibromophenoxy)ethyl)carbamate, involving propargyl chloroformate and 3,4-dimethoxyphenethylamine .
  • Stability : Carbamates are prone to enzymatic hydrolysis; propargyl may mitigate this via steric hindrance, as seen in related compounds .
  • Toxicity: Limited data exist; analogs like (Prop-2-yn-1-ylsulfanyl)carbonitrile highlight the need for thorough toxicological profiling .

Biological Activity

Prop-2-yn-1-yl [2-(3,4-dimethoxyphenyl)ethyl]carbamate is an intriguing compound with a unique chemical structure that includes a propargyl moiety and a carbamate functional group. This compound has garnered attention in various fields, particularly in pharmacology, due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant studies.

Chemical Structure and Properties

The molecular formula for this compound can be represented as follows:

C14H17N1O4C_{14}H_{17}N_{1}O_{4}

The presence of both the propargyl and carbamate groups suggests potential reactivity and biological activity. The propargyl group is known for its ability to undergo various chemical reactions, which may contribute to the compound's pharmacological effects.

Research indicates that compounds similar to this compound exhibit various biological activities. Notably, carbamates have been studied for their potential as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. Inhibition of FAAH can lead to increased levels of endocannabinoids, which may have therapeutic implications for pain relief and anti-inflammatory effects.

Potential Therapeutic Applications

Analgesic and Anti-inflammatory Agents : Due to its structural characteristics, this compound may serve as a lead compound for developing new analgesics or anti-inflammatory agents. The interaction with FAAH could enhance pain management strategies by modulating endocannabinoid levels.

Anticancer Activity : Preliminary studies have indicated that derivatives of similar structures exhibit anticancer properties. For instance, research has shown significant anticancer activity against various cancer cell lines such as MCF-7 and Caco-2 . The specific pathways through which this compound exerts its effects are yet to be fully elucidated.

Inhibition Studies

A study highlighted the efficacy of compounds structurally related to Prop-2-yn-1-yloxy [2-(3,4-dimethoxyphenyl)ethyl]carbamate in inhibiting FAAH. The results demonstrated that these compounds could significantly increase endocannabinoid levels in vitro, suggesting a promising avenue for pain relief therapies.

Structure–Activity Relationship (SAR)

Extensive SAR studies have been conducted on related compounds to identify key structural features that contribute to biological activity. For example, modifications in the aromatic ring or the alkynyl chain have been shown to influence binding affinity and inhibitory potency against FAAH and other targets .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of Prop-2-yn-1-yloxy [2-(3,4-dimethoxyphenyl)ethyl]carbamate, it is useful to compare it with similar compounds:

Compound NameKey FeaturesUnique Aspects
Prop-2-yne carbamatePropargyl and carbamate functionalitiesSimpler structure without aromatic substitution
N-(3,4-Dimethoxyphenyl)propionamideAromatic structure with amide linkageNo alkyne functionality
Ethyl 2-(3,4-dimethoxyphenyl)acetateAromatic component with ester functionalityLacks alkyne and carbamate groups
Prop-2-yn-1-yloxy [2-(3,4-dimethoxyphenyl)ethyl]carbamatePropargyl moiety linked to carbamateCombines unique reactivity with potential bioactivity

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